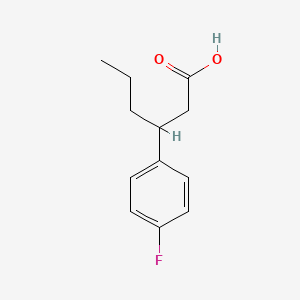

3-(4-Fluorophenyl)hexanoic acid

Description

Significance of Fluorine in Contemporary Organic and Bioorganic Chemistry Research

The introduction of fluorine into organic molecules is a pivotal strategy in modern medicinal and materials chemistry. hokudai.ac.jp The high electronegativity of fluorine can significantly alter a molecule's electronic properties, influencing its acidity, basicity, and reactivity. researchgate.net In bioorganic chemistry, fluorine substitution is a common tactic to enhance the metabolic stability and binding affinity of drug candidates. tandfonline.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation. tandfonline.com This strategic placement of fluorine can influence a molecule's conformation and physicochemical properties, which is crucial in the design of therapeutic agents. acs.org

Fluorinated compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. hokudai.ac.jp For instance, many widely used drugs, including anti-cancer agents and antidepressants, contain fluorine. tandfonline.com The unique properties of fluorine also make it a valuable tool in creating new materials like functional polymers. hokudai.ac.jp

Overview of Phenyl-Substituted Alkanoic Acids in Chemical Biology and Advanced Materials Research

Phenyl-substituted alkanoic acids are a class of compounds with a phenyl group attached to an alkyl carboxylic acid chain. This structural motif is found in numerous naturally occurring and synthetic molecules with significant biological activities. wikipedia.org In chemical biology, these compounds are often investigated for their potential as therapeutic agents. For example, derivatives of phenylalkanoic acid are known to possess anti-inflammatory and analgesic properties. google.com Flurbiprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID), belongs to the phenylalkanoic acid family. wikipedia.org

In the realm of advanced materials research, phenyl-substituted alkanoic acids and their derivatives can serve as building blocks for polymers and other functional materials. The rigid phenyl group combined with the flexible alkyl chain can impart unique organizational properties to these materials.

Research Rationale for Investigating 3-(4-Fluorophenyl)hexanoic Acid within Academic Frameworks

The academic investigation into this compound is driven by the desire to understand how the interplay of its structural features—a fluorinated phenyl group and a hexanoic acid chain—influences its chemical and physical properties. The presence of the 4-fluorophenyl group is of particular interest due to the known effects of fluorine on molecular properties.

Research into this compound allows for a systematic study of structure-activity relationships. By modifying the hexanoic acid chain or the position of the fluorine atom on the phenyl ring, researchers can gain insights into how these changes affect the molecule's behavior. This knowledge is fundamental to designing new molecules with tailored properties for various applications.

Scope and Objectives of Academic Inquiry for the Compound

The primary objectives of academic research on this compound include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound and its analogs. This also involves thorough characterization using various analytical techniques to confirm its structure and purity.

Physicochemical Properties: Investigating properties such as acidity (pKa), lipophilicity (logP), and conformational preferences. These parameters are crucial for understanding its potential behavior in biological systems and for materials science applications.

Exploration of Reactivity: Studying the chemical reactivity of the carboxylic acid group and the fluorinated aromatic ring to understand its potential for further chemical modifications and derivatization.

Probing Biological Interactions: In a non-clinical context, researchers might explore the compound's interactions with model biological systems, such as enzymes or receptors, to understand the fundamental principles of its bioactivity.

Compound Data

Below are interactive tables detailing the known properties of this compound and a related compound, 3-(4-Fluorophenyl)propanoic acid, for comparative purposes.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-(4-Fluorophenyl)propanoic acid | C9H9FO2 | 168.16 | 86-91 |

| This compound | C12H15FO2 | 210.24 | Not available |

Data for 3-(4-Fluorophenyl)propanoic acid sourced from sigmaaldrich.com, nih.gov

Table 2: Spectroscopic and Analytical Data Identifiers for 3-(4-Fluorophenyl)propanoic acid

| Data Type | Identifier | Source |

| CAS Number | 459-31-4 | sigmaaldrich.com |

| PubChem CID | 136302 | nih.gov |

| InChIKey | ZMKXWDPUXLPHCA-UHFFFAOYSA-N | nih.gov |

| SMILES | C1=CC(=CC=C1CCC(=O)O)F | nih.gov |

Data for 3-(4-Fluorophenyl)propanoic acid sourced from sigmaaldrich.com, nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10H,2-3,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIKQJPMWSBLKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 3 4 Fluorophenyl Hexanoic Acid

High-Resolution Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of a compound like 3-(4-Fluorophenyl)hexanoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H, ¹³C, and ¹⁹F NMR for Chemical Shift and Coupling Constant Analysis

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the 4-fluorophenyl group would appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The protons of the hexanoic acid chain would exhibit characteristic chemical shifts and splitting patterns based on their proximity to the phenyl ring and the carboxylic acid group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a downfield chemical shift (around 170-180 ppm). The carbons of the fluorophenyl ring would show distinct signals, with their chemical shifts influenced by the fluorine substituent. The aliphatic carbons of the hexanoic acid chain would appear at higher field.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal would be expected for the fluorine atom, and its chemical shift would be characteristic of a fluorine atom attached to a benzene (B151609) ring. The coupling between the fluorine and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) would provide further structural confirmation.

Predicted ¹H and ¹³C NMR Data:

While experimental data is unavailable, predicted chemical shifts can be estimated. For comparison, spectral data for the related compound hexanoic acid is provided. bmrb.iohmdb.ca

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid H | 10-12 (broad s) | - |

| Aromatic CH | 7.0-7.3 (m) | 115-130 |

| CH attached to ring | 3.0-3.5 (m) | 40-50 |

| CH₂ adjacent to COOH | 2.2-2.6 (t) | 30-40 |

| Other CH₂ | 1.2-1.8 (m) | 20-35 |

| CH₃ | 0.8-1.0 (t) | ~14 |

| C-F | - | 160-165 (d, ¹JCF ≈ 245 Hz) |

| C=O | - | 175-180 |

Note: These are estimated values and may differ from experimental data. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet, and 'd' denotes doublet.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the hexanoic acid chain and within the aromatic ring, helping to establish the sequence of protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique that shows correlations between protons and carbons that are two or three bonds apart. It would be instrumental in connecting the 4-fluorophenyl group to the hexanoic acid chain by showing correlations from the protons on the carbon adjacent to the ring (C3) to the aromatic carbons, and from the aromatic protons to the carbons of the aliphatic chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which is essential for determining the stereochemistry and conformational preferences of the molecule.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the precise molecular mass of this compound (C₁₂H₁₅FO₂). This high-precision measurement allows for the calculation of the elemental composition, confirming the molecular formula. The expected exact mass would be calculated and compared to the experimental value.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

In tandem mass spectrometry, the molecular ion is isolated and then fragmented to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation would likely involve:

Loss of the carboxylic acid group (-COOH).

Cleavage of the bond between the phenyl group and the alkyl chain.

Fragmentation of the hexanoic acid chain.

Predicted Fragmentation Data:

| Fragment Ion (m/z) | Possible Structure/Loss |

| [M-H₂O]⁺ | Loss of a water molecule |

| [M-COOH]⁺ | Loss of the carboxylic acid group |

| [C₆H₄F]⁺ | 4-Fluorophenyl cation |

| [C₅H₁₀COOH]⁺ | Hexanoic acid fragment |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to the compound and allows for the identification of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. orgchemboulder.com A strong, sharp absorption for the C=O (carbonyl) stretch would be expected around 1700-1725 cm⁻¹. orgchemboulder.com The C-F stretching vibration would likely appear in the region of 1250-1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C stretching of the aromatic ring often gives a strong signal in the Raman spectrum. The symmetric vibrations of the molecule are typically more Raman active.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Alkyl Chain | C-H stretch | 2850-2960 |

| Fluoroaromatic | C-F stretch | 1250-1000 |

For comparison, the IR spectrum of hexanoic acid shows a broad O-H stretch and a C=O stretch at 1721 cm⁻¹. orgchemboulder.comnist.gov

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the packing of this compound molecules in the solid state.

In a hypothetical crystal structure, the molecule would adopt a specific low-energy conformation. The hexanoic acid chain would likely adopt a staggered, anti-periplanar arrangement to minimize steric strain. The orientation of the fluorophenyl ring is crucial as it influences the crystal packing. The analysis of these angles is fundamental to understanding the molecule's three-dimensional architecture.

Illustrative Table of Key Torsion Angles for Conformational Analysis This table presents a hypothetical set of torsion angles that would be determined from an X-ray crystallographic study to define the molecular conformation. Actual values would depend on the specific crystalline polymorph obtained.

| Torsion Angle | Atom Sequence (Hypothetical) | Expected Value Range (°) | Significance |

| τ1 | C(phenyl)-C(phenyl)-C3-C2 | -120 to +120 | Orientation of the phenyl ring |

| τ2 | C(phenyl)-C3-C2-C1(carboxyl) | -180 to +180 | Defines the backbone shape |

| τ3 | C3-C4-C5-C6 | ~180 (anti) or ±60 (gauche) | Conformation of the alkyl chain |

| τ4 | H-O-C1-O(carbonyl) | ~0 (syn-periplanar) | Conformation of the carboxylic acid group |

The solid-state architecture of this compound would be heavily influenced by a network of intermolecular interactions. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. It is almost certain that it would form the classic centrosymmetric dimer synthon, where two molecules are linked by a pair of O-H···O=C hydrogen bonds.

Beyond this primary interaction, other weaker non-covalent forces would play a significant role in stabilizing the crystal lattice. These include:

C-H···O Interactions: Hydrogen atoms on the alkyl chain or the phenyl ring can act as weak donors to the carbonyl or hydroxyl oxygen atoms of neighboring molecules.

C-H···F Interactions: The fluorine atom, being electronegative, can act as a weak hydrogen bond acceptor.

Understanding these interactions is crucial for crystal engineering and for predicting the physicochemical properties of the solid material.

Illustrative Table of Potential Intermolecular Interactions This table summarizes the types of non-covalent interactions that would be anticipated in the crystal structure of this compound.

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Significance |

| Hydrogen Bond | O-H (hydroxyl) | O=C (carbonyl) | 2.6 - 2.8 (O···O) | Primary structural motif (dimer formation) |

| Weak H-Bond | C-H (aliphatic/aromatic) | O=C / O-H | 3.0 - 4.0 (C···O) | Secondary packing stabilization |

| Weak H-Bond | C-H (aromatic) | F | 3.0 - 3.8 (C···F) | Directional packing influence |

| π-π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | 3.3 - 3.8 | Stabilization through aromatic interactions |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Determination (for chiral forms)

The presence of a stereocenter at the C3 position means that this compound is a chiral molecule, existing as a pair of non-superimposable mirror images called enantiomers: (R)-3-(4-Fluorophenyl)hexanoic acid and (S)-3-(4-Fluorophenyl)hexanoic acid. While no specific chiroptical data has been reported for this compound, these techniques are indispensable for its stereochemical characterization.

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. A chromophore near a chiral center will produce a characteristic CD signal. For this compound, the carbonyl group of the carboxylic acid provides the key chromophore for analysis, exhibiting an n→π* electronic transition typically in the 200-220 nm region. The two enantiomers would produce CD spectra that are mirror images of each other. The sign of the observed Cotton effect (a positive or negative peak) is directly related to the absolute configuration (R or S) at the chiral center. nih.gov

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of wavelength. nsf.govresearchgate.net In the vicinity of a chromophore's absorption band, an optically active compound will display an anomalous dispersion curve, also known as a Cotton effect. nih.gov The shape and sign of this curve (a peak followed by a trough, or vice versa) are characteristic of the enantiomer and can be used to assign its absolute configuration.

For a synthesized sample of what is intended to be a single enantiomer, these techniques are crucial for confirming its enantiomeric purity and for unambiguously determining its absolute configuration, often by comparing the experimental spectra with those predicted by quantum chemical calculations. unibo.it

Illustrative Table of Hypothetical Chiroptical Data This table shows a hypothetical example of the data that would be obtained for the two enantiomers of this compound, demonstrating the mirror-image relationship.

| Technique | Enantiomer | Wavelength of Maximum (λmax) | Observed Signal |

| Circular Dichroism (CD) | (R)-enantiomer | ~215 nm | Positive Cotton Effect (Δε > 0) |

| Circular Dichroism (CD) | (S)-enantiomer | ~215 nm | Negative Cotton Effect (Δε < 0) |

| Optical Rotatory Dispersion (ORD) | (R)-enantiomer | ~220 nm (peak), ~210 nm (trough) | Positive Cotton Effect |

| Optical Rotatory Dispersion (ORD) | (S)-enantiomer | ~210 nm (trough), ~220 nm (peak) | Negative Cotton Effect |

Mechanistic Investigations of Biological Activity of 3 4 Fluorophenyl Hexanoic Acid

In Vitro Biochemical Target Identification and Pathway Modulation

The initial stages of characterizing a novel compound involve identifying its direct molecular targets and understanding how it influences cellular signaling pathways. For 3-(4-fluorophenyl)hexanoic acid, these investigations are beginning to shed light on its mode of action at a biochemical level.

Enzyme Inhibition and Activation Studies (e.g., Kinase Inhibition)

While direct enzymatic inhibition data for this compound is limited, studies on structurally related compounds provide valuable insights. For instance, derivatives of 3-fluoro-2-oxo-3-phenylpropionic acid have been identified as potent competitive inhibitors of 4-hydroxyphenylpyruvate dioxygenase, an enzyme involved in tyrosine metabolism. Specifically, two analogs demonstrated significant inhibitory activity with K_i values of 10 and 22 microM.

Furthermore, the broader class of compounds containing a fluorophenyl group has been investigated for kinase inhibition. One such derivative, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, was identified as a selective inhibitor of Aurora kinase B (AURKB), a key regulator of cell division. This compound, while structurally distinct from this compound, highlights the potential for fluorophenyl-containing molecules to target important cellular kinases.

Receptor Binding and Ligand-Target Interaction Profiling

The interaction of small molecules with cellular receptors is a fundamental mechanism of drug action. Research on hexanoic acid, the parent molecule of the compound , has shown that it can interact with gustatory receptors in Drosophila melanogaster. At low concentrations, hexanoic acid is sensed by sweet-sensing gustatory receptor neurons, while at high concentrations, it activates bitter-sensing neurons. This dual-sensing mechanism is mediated by different sets of gustatory receptors. While these findings are in a different organism and for a related but distinct molecule, they suggest that fatty acid derivatives can engage with specific receptor types. Direct receptor binding studies for this compound are needed to determine its specific targets in mammalian cells.

Cellular Pathway Perturbations (e.g., Effects on Mitosis)

The inhibition of key cellular processes like mitosis is a hallmark of many anti-cancer agents. The aforementioned selective Aurora kinase B inhibitor, a fluorophenyl-containing compound, was shown to disrupt the cell cycle, a process intrinsically linked to mitosis. This finding suggests that compounds with a similar structural motif may have the potential to interfere with cell division. However, specific studies on the effect of this compound on mitosis have not yet been reported.

In Vitro Cellular Activity Profiling and Mechanistic Insights

Following the identification of potential biochemical targets, the next step is to assess the compound's activity in cellular models. This provides a more integrated view of its biological effects, including its impact on cell growth and viability.

Anti-proliferative Effects on Various Cell Lines

A growing body of evidence suggests that derivatives of this compound possess anti-proliferative properties against various cancer cell lines. For example, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share a similar propanoic acid backbone, demonstrated the ability to reduce the viability of A549 non-small cell lung cancer cells. Another study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives reported structure-dependent anti-proliferative activity against A549 cells, with some compounds showing greater potency than the established chemotherapy drug cisplatin. These derivatives also exhibited cytotoxic effects against H69 human lung carcinoma cells.

The anti-proliferative activity of these related compounds suggests that the this compound scaffold could be a promising starting point for the development of new anticancer agents.

Table 1: Anti-proliferative Activity of Related Propanoic Acid Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line | Activity | Reference |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | A549 (Non-small cell lung cancer) | Reduced cell viability | |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | A549 (Non-small cell lung cancer) | Structure-dependent anti-proliferative activity, some more potent than cisplatin | |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | H69 (Human lung carcinoma) | Cytotoxic effects |

Antimicrobial Activity against Specific Bacterial and Fungal Strains

Fatty acids and their derivatives have long been known for their antimicrobial properties. Hexanoic acid, for instance, has demonstrated antimicrobial activity against oral microorganisms, including Candida albicans. The antimicrobial efficacy of fatty acids is often related to their chain length and degree of saturation.

Derivatives of this compound have also been investigated for their antimicrobial potential. A series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens. Notably, certain hydrazone derivatives containing this scaffold showed potent and broad-spectrum activity.

Table 2: Antimicrobial Spectrum of Related Propanoic Acid Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Pathogen Type | Activity | Reference |

| Hexanoic acid | Oral microorganisms (C. albicans) | Antimicrobial activity | |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Multidrug-resistant bacteria and fungi | Structure-dependent antimicrobial activity | |

| Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid | Bacteria and Fungi | Potent and broad-spectrum activity |

Investigation of Apoptotic Mechanisms and Cell Cycle Regulation

While direct studies on the apoptotic and cell cycle effects of this compound are not extensively documented in publicly available literature, the known effects of related fluorinated compounds and fatty acids provide a basis for hypothesized mechanisms. Fluoride (B91410), a component of this molecule, has been shown to induce apoptosis by impacting key cellular pathways. For instance, excess fluoride can increase intracellular calcium concentrations and decrease the activity of Ca2+-ATPase, an enzyme that protects cells from calcium overload. This disruption can lead to the upregulation of pro-apoptotic genes like Bax. nih.gov Furthermore, fluoride can up-regulate L-type calcium channels, leading to calcium overload within the cell and promoting apoptosis through the JNK signaling pathway. nih.gov

The regulation of the cell cycle is a critical process for controlling cell proliferation, with checkpoints ensuring the fidelity of cell division. mdpi.com Growth factors typically regulate cell cycle progression through signaling pathways like PI3K/Akt. mdpi.com Certain compounds can induce cell cycle arrest by modulating the expression and function of key regulators. For example, some phytochemicals can inhibit cyclin-dependent kinases (CDKs), such as CDK4, and up-regulate inhibitors like p21, leading to a halt in the G1- to S-phase transition. nih.gov Given that many fluorinated molecules are designed as enzyme inhibitors, it is plausible that this compound could interact with proteins in the cell cycle machinery, such as CDKs or phosphatases like CDC25A, which are crucial for cell cycle progression. nih.govmdpi.com Abnormal accumulation of substances within a cell can disrupt normal function and lead to cellular toxicity, which can trigger apoptosis or interfere with the cell cycle. youtube.comyoutube.com

Membrane Permeability and Intracellular Accumulation Studies to Understand Biological Distribution

The biological distribution of a compound is fundamentally dependent on its ability to cross cellular membranes and accumulate within cells. The incorporation of fluorine into organic molecules is a well-established strategy in drug design to modulate these properties. tandfonline.comnih.gov

Membrane Permeability: The addition of fluorine to a molecule, such as in this compound, generally increases its lipophilicity. benthamscience.comingentaconnect.comresearchgate.net This is because the carbon-fluorine bond is more hydrophobic than a carbon-hydrogen bond. researchgate.net Increased lipophilicity often correlates with enhanced ability to partition into and permeate through the lipid bilayers of cell membranes. mdpi.comadvanceseng.com Fatty acids, due to their amphipathic nature, can readily incorporate into lipid membranes, which can disturb membrane integrity and increase permeability. researchgate.netsdu.dk The presence of the hexanoic acid chain in this compound suggests it would share these properties. Studies using solid-state NMR on other fluorinated compounds have confirmed that even minor lipophilicity changes from fluorination can be relevant for membrane partitioning. nih.gov However, the relationship is complex, as the composition of the biological membrane (e.g., cholesterol content) can also influence the degree of partitioning. advanceseng.comnih.gov

Intracellular Accumulation: Once a compound crosses the cell membrane, its accumulation depends on various factors, including metabolic stability and interactions with intracellular components. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making fluorinated compounds more resistant to metabolic degradation by enzymes like cytochrome P450. tandfonline.commit.edu This increased stability can lead to a longer intracellular half-life and, consequently, higher accumulation. The abnormal buildup of substances within a cell can be a sign of metabolic disruption or an inability of the cell to transport or break down the substance. youtube.com In the case of organofluorines, some organisms have developed specific transcriptional controls to manage their accumulation and avoid toxicity, suggesting that cells can respond dynamically to the presence of such compounds. nih.gov

Role of Fluorine in Modulating Biochemical Interactions

The substitution of a hydrogen atom with fluorine in a molecule like this compound introduces profound changes in its electronic properties, which in turn modulate its interactions with biological targets like proteins and enzymes.

Impact on Electrostatic Interactions and Hydrogen Bonding Networks

The fluorine atom is the most electronegative element, giving the carbon-fluorine (C-F) bond a strong dipole moment. tandfonline.com This high electronegativity makes the trifluoromethyl group, for instance, a strong electron-withdrawing substituent, which can enhance electrostatic interactions with biological targets. mdpi.com The polarized C-F bond can participate in various non-covalent interactions. benthamscience.com

Although fluorine is considered a weak hydrogen bond acceptor compared to oxygen or nitrogen, it can and does form hydrogen bonds with suitable donors in protein-ligand complexes. mit.edunih.govresearchgate.net The energy of these F-containing hydrogen bonds is primarily determined by the distance between the fluorine atom and the hydrogen bond donor. nih.gov The presence of a fluorine atom can alter the acidity (pKa) of nearby functional groups through inductive effects, which can change a molecule's ionization state and its pattern of hydrogen bonding and electrostatic interactions within a receptor binding pocket. nih.gov The 2,4-difluorophenyl moiety, for example, has been noted for its ability to create hydrogen bonds with biological targets. wikipedia.org

Stereoelectronic Effects of the Fluorine Atom on Molecular Recognition

Beyond simple electrostatics, the fluorine atom exerts powerful stereoelectronic effects that can control the three-dimensional shape (conformation) of a molecule. nih.gov These effects arise from stabilizing interactions between the bonding and anti-bonding orbitals of adjacent chemical bonds. One of the most notable is the "gauche effect," where the presence of a fluorine atom vicinal to an electron-withdrawing group can favor a specific staggered conformation (a gauche arrangement) that might otherwise be less stable. researchgate.net

This conformational control is critical for molecular recognition, as the "fit" of a molecule into the active site of an enzyme or receptor is highly dependent on its shape. acs.org By pre-organizing a molecule into a bioactive conformation, fluorine substitution can enhance binding affinity and biological activity. researchgate.net Because of its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), fluorine can provide these powerful electronic effects with minimal steric disruption, allowing it to be a subtle but potent tool for influencing how a molecule is recognized by its biological target. tandfonline.combenthamscience.com This combination of small size and powerful electronic influence makes fluorine a unique tool in molecular design. acs.org

Comparative Analysis with Non-Fluorinated or Isosteric Analogs in In Vitro Systems

Comparing fluorinated compounds to their non-fluorinated or isosteric analogs in vitro is a fundamental method for quantifying the impact of fluorination. While specific comparative data for this compound is limited, studies on related perfluorinated carboxylic acids (PFCAs) provide valuable insights.

In vitro toxicity assessments of PFCAs have demonstrated a clear structure-activity relationship. A study comparing perfluorooctanoic acid (PFOA, an eight-carbon chain), perfluorohexanoic acid (PFHxA, a six-carbon chain), and perfluorobutanoic acid (PFBA, a four-carbon chain) in a zebrafish liver cell line found that toxicity was dependent on the carbon chain length. nih.govnih.gov

| Compound | Carbon Chain Length | Relative In Vitro Toxicity |

|---|---|---|

| Perfluorooctanoic acid (PFOA) | 8 | Highest |

| Perfluorohexanoic acid (PFHxA) | 6 | Lower |

| Perfluorobutanoic acid (PFBA) | 4 | Lower |

These studies reveal that even though they are less toxic, the shorter-chain PFCAs like PFHxA still affect cell metabolism. nih.gov This suggests that the hexanoic acid backbone of this compound contributes to its biological activity profile.

Furthermore, structure-property relationship studies directly compare physicochemical properties. The replacement of a carboxylic acid with a fluorinated isostere can significantly alter acidity (pKa) and lipophilicity (logD), which in turn affects properties like membrane permeability. nih.gov For example, the introduction of fluorine generally increases lipophilicity and can drastically lower the pKa of a molecule, making it more acidic. These shifts are critical as they influence how the molecule is absorbed, distributed, and how it interacts with its biological target.

| Property | General Effect of Fluorination | Biological Implication |

|---|---|---|

| Lipophilicity (logD/logP) | Increases tandfonline.com | Enhanced membrane permeability mdpi.com |

| Acidity (pKa) | Decreases (becomes more acidic) nih.gov | Altered ionization state and receptor interactions |

| Metabolic Stability | Increases tandfonline.com | Longer biological half-life |

Structure Activity Relationship Sar Studies of 3 4 Fluorophenyl Hexanoic Acid Derivatives

Positional Isomerism of Fluorine on the Phenyl Ring and its Influence on Activity

The placement of the fluorine atom on the phenyl ring of 3-phenylhexanoic acid is a key determinant of its interaction with biological targets. The para position of the fluorine in 3-(4-Fluorophenyl)hexanoic acid is a common starting point in drug design due to the unique properties it imparts. Fluorine, being the most electronegative element, can significantly alter the electronic distribution within the molecule. Its small size allows it to often be a bioisosteric replacement for a hydrogen atom, yet its electronic influence can be profound.

In studies of related arylalkanoic acids, the position of halogen substituents has been shown to be crucial for activity. For instance, in a series of fluorinated analogues of paracetamol, fluorine substitution adjacent to the hydroxyl group (ortho) increased lipophilicity and oxidation potential, whereas substitution adjacent to the amide group (meta) had a lesser effect on lipophilicity but a greater impact on the oxidation potential. nih.gov Ring substitution by fluorine, particularly at the 2,6-positions (ortho), was found to reduce analgesic activity, suggesting that steric hindrance and altered electronic properties can be detrimental. nih.gov

For 3-phenylhexanoic acid derivatives, moving the fluorine from the para to the ortho or meta position would likely have significant consequences:

Ortho-substitution: A fluorine atom at the ortho position could induce a conformational change in the molecule due to steric hindrance, potentially forcing the phenyl ring and the hexanoic acid side chain into a non-planar arrangement. This could negatively impact binding to a target protein that requires a specific three-dimensional conformation.

Meta-substitution: A meta-fluorine would alter the electronic properties of the phenyl ring differently than a para-substituent, which could affect interactions with electron-rich or electron-deficient pockets in a biological target.

While direct comparative studies on the positional isomers of fluorine in 3-phenylhexanoic acid are not extensively documented in publicly available literature, the principles of medicinal chemistry suggest that the para position often provides a favorable balance of electronic influence and steric accessibility.

Table 1: Predicted Influence of Fluorine Positional Isomerism on the Properties of 3-Phenylhexanoic Acid

| Position | Expected Change in Lipophilicity | Potential Impact on Activity | Rationale |

| ortho | Increase | Likely decrease | Steric hindrance may disrupt optimal binding conformation. |

| meta | Moderate increase | Variable | Alters electronic distribution, which could be beneficial or detrimental depending on the target. |

| para | Increase | Often favorable | Provides strong electronic influence with minimal steric clash, a common feature in many active compounds. |

Modifications of the Hexanoic Acid Side Chain

The hexanoic acid side chain of this compound offers a rich scaffold for modification, allowing for the fine-tuning of physicochemical properties and biological activity.

In the context of 3-(4-Fluorophenyl)alkanoic acids, altering the hexanoic acid chain could yield the following effects:

Shortening the chain (e.g., to propanoic or butanoic acid): This would decrease lipophilicity and may reduce non-specific binding, but could also weaken binding to a hydrophobic pocket in the target protein.

Lengthening the chain (e.g., to heptanoic or octanoic acid): This would increase lipophilicity, which might enhance membrane permeability and binding to hydrophobic targets. However, excessive length could lead to poor solubility and non-specific toxicity.

Table 2: Predicted Effects of Alkyl Chain Length Variation on the Properties of 3-(4-Fluorophenyl)alkanoic Acids

| Chain Length | Predicted Lipophilicity | Potential Impact on Activity |

| Shorter (C3-C5) | Lower | May decrease due to reduced hydrophobic interactions. |

| Hexanoic (C6) | Baseline | Reference point for activity. |

| Longer (C7-C8) | Higher | May increase up to an optimal length, then decrease. |

Introducing unsaturation (i.e., double or triple bonds) or additional substituents along the alkyl chain can rigidify the structure and introduce new interaction points. For example, the presence of a double bond can create cis or trans isomers, each with a distinct three-dimensional shape that could differentially affect biological activity.

The introduction of other substituents, such as a hydroxyl or an amino group, can dramatically alter the molecule's polarity and hydrogen bonding capacity. For instance, the compound 4-amino-3-(3-chloro-4-fluorophenyl)hexanoic acid, an analogue with an amino group at the C4 position, highlights the exploration of such modifications. nih.gov The presence of the amino group introduces a basic center and the potential for new ionic and hydrogen bond interactions with a biological target.

The carbon at the C-3 position of this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers can have significantly different biological activities, potencies, and metabolic fates. This is because the proteins, enzymes, and receptors in the body are themselves chiral and can preferentially interact with one enantiomer over the other.

For many arylalkanoic acids, the biological activity resides primarily in one enantiomer. For example, in the case of the widely used anti-inflammatory drug ibuprofen, the (S)-enantiomer is the more pharmacologically active form. While the (R)-enantiomer is largely inactive, it can be converted to the active (S)-form in the body. The existence of (S)-3-Phenylhexanoic acid as a commercially available chemical entity suggests that stereospecific synthesis and investigation of its biological properties are of interest. chemicalbook.com Therefore, the separate evaluation of the (R)- and (S)-enantiomers of this compound is crucial for a complete understanding of its SAR.

Modifications of the Carboxylic Acid Functionality for Enhanced Biochemical Interaction Studies

The carboxylic acid group is a key pharmacophoric element in many drugs, often involved in critical hydrogen bonding and ionic interactions with biological targets. researchgate.net However, it can also contribute to poor metabolic stability and limited membrane permeability. nih.govscispace.com Replacing the carboxylic acid with a bioisostere—a different functional group with similar physical and chemical properties—is a common strategy in medicinal chemistry to overcome these limitations while retaining or improving biological activity. nih.govhyphadiscovery.com

A wide range of carboxylic acid bioisosteres have been investigated, including:

Tetrazoles: These are acidic and can mimic the charge distribution of a carboxylate.

Hydroxamic acids: These can also act as acidic groups and are known to chelate metal ions. nih.gov

Sulfonamides: These are weakly acidic and can participate in hydrogen bonding.

Acylsulfonamides: These have pKa values closer to carboxylic acids and can offer improved metabolic stability.

Highly fluorinated alcohols and ketones: These can act as non-planar, weakly acidic bioisosteres. nih.gov

The choice of bioisostere depends on the specific requirements of the drug target and the desired physicochemical properties. For this compound, replacing the carboxylic acid with one of these groups would be a logical step in optimizing its profile as a potential therapeutic agent.

Table 3: Common Carboxylic Acid Bioisosteres and Their Potential Impact

| Bioisostere | Acidity | Potential Advantages |

| Tetrazole | Acidic | Mimics carboxylate, may improve metabolic stability. |

| Hydroxamic Acid | Acidic | Can form key interactions, potential for metal chelation. |

| Sulfonamide | Weakly Acidic | Can improve lipophilicity and membrane permeability. |

| Acylsulfonamide | Acidic | Closer pKa to carboxylic acid, improved metabolic stability. |

Integration of Molecular Diversity through Systematic Chemical Modifications

A systematic approach to modifying the this compound scaffold can lead to the generation of a diverse chemical library for biological screening. This involves combining the modifications discussed above in a combinatorial fashion. For example, a library of compounds could be synthesized that includes:

Different positional isomers of the fluorine atom.

A range of alkyl chain lengths.

The presence or absence of unsaturation or other substituents on the alkyl chain.

Both (R)- and (S)-enantiomers.

A variety of carboxylic acid bioisosteres.

By systematically exploring these chemical variations and correlating them with biological activity, a comprehensive SAR profile can be developed. This knowledge is invaluable for the rational design of new, more effective, and safer therapeutic agents based on the this compound template. The study of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer and antioxidant candidates showcases how such systematic modifications can lead to the discovery of promising new scaffolds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis of New Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound have been detailed in the reviewed literature, the principles of QSAR can be illustrated through studies on structurally related molecules. These studies highlight the types of descriptors and methodologies that could be applied to predict the activity of new this compound analogs.

For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to various enzyme inhibitors. nih.gov These models generate 3D contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions, guiding the design of more potent compounds. A typical 3D-QSAR model is developed by aligning a set of molecules and calculating their steric and electrostatic fields. The resulting data is then analyzed using partial least squares (PLS) regression to derive a predictive model. The statistical significance of such models is often evaluated by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A q² value greater than 0.5 is generally considered indicative of a predictive model. nih.gov

In a study on a series of 1,2,4-triazole (B32235) bearing compounds as cyclooxygenase-2 (COX-2) inhibitors, a 3D-QSAR model was developed that provided insights into the structural requirements for activity. nih.gov The model highlighted the importance of hydrogen bond donors, hydrophobic groups, and electron-withdrawing features in specific regions of the molecules for enhanced inhibitory potential. nih.gov Such an approach could be theoretically applied to a series of this compound derivatives to understand how modifications to the hexanoic acid chain, the position and nature of substituents on the phenyl ring, and the introduction of other functional groups would impact a specific biological activity.

The development of a robust QSAR model for this compound analogs would involve the synthesis and biological evaluation of a diverse set of derivatives. The data from these experiments would then be used to build and validate the model. Key structural features that would likely be explored in such a study include:

Length and branching of the alkyl chain: How does the length and branching of the hexanoic acid chain influence activity?

Substitution on the phenyl ring: What is the effect of additional substituents on the 4-fluorophenyl ring?

Modifications of the carboxylic acid group: How does replacing the carboxylic acid with other functional groups (e.g., esters, amides, tetrazoles) alter the activity?

The predictive power of the resulting QSAR model would then enable the virtual screening of large compound libraries to identify novel analogs with potentially improved activity profiles, thereby accelerating the drug discovery process.

Detailed Research Findings from Analogous Compounds

Research on compounds with structural similarities to this compound has revealed key determinants of biological activity. For example, in a series of 3-phenylcoumarin (B1362560) derivatives, the presence and position of substituents on the phenyl ring were found to be critical for their activity as monoamine oxidase B (MAO-B) inhibitors. frontiersin.org

In another study on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, the introduction of different substituents on a phenyl ring attached to a triazole moiety significantly influenced their antioxidant and anticancer activities. For instance, a bromine substituent at the para-position of the phenyl ring resulted in the highest antioxidant activity, which was even greater than that of ascorbic acid. nih.gov Conversely, a fluorine atom at the same position led to a nearly two-fold decrease in antioxidant activity. nih.gov In terms of anticancer activity against glioblastoma cells, the analog with a 4-fluorophenyl group was identified as the most potent. nih.gov These findings underscore the sensitive dependence of biological activity on the nature and position of substituents.

Furthermore, studies on 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine derivatives, which share the 3-(4-fluorophenyl) core, have shown that the formation of amides and subsequent reduction to amines can lead to compounds with high antibacterial activity. researchgate.net

The table below summarizes the structure-activity relationships observed in various studies on compounds analogous to this compound.

Interactive Data Table: SAR Findings for Analogs of this compound

| Compound Series | Modification | Effect on Biological Activity | Reference |

| 3-Phenylcoumarins | Substitution on the phenyl ring | Critical for MAO-B inhibition | frontiersin.org |

| 3-[(4-Methoxyphenyl)amino]propanehydrazides | para-Bromo on phenyl ring of triazole | Highest antioxidant activity | nih.gov |

| 3-[(4-Methoxyphenyl)amino]propanehydrazides | para-Fluoro on phenyl ring of triazole | Decreased antioxidant activity | nih.gov |

| 3-[(4-Methoxyphenyl)amino]propanehydrazides | 4-Fluorophenyl group | Most potent anti-glioblastoma activity | nih.gov |

| 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamines | Amide formation and reduction to amines | High antibacterial activity | researchgate.net |

Computational Chemistry and Molecular Modeling Applications to 3 4 Fluorophenyl Hexanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict the chemical reactivity of molecules. youtube.comwikipedia.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is indicative of the molecule's nucleophilicity. youtube.com The LUMO is the innermost orbital without electrons, acts as an electron acceptor, and its energy level relates to the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. ajchem-a.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap indicates that the molecule is more reactive.

Table 1: Predicted Frontier Molecular Orbital Properties of 3-(4-Fluorophenyl)hexanoic acid

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | ~ -6.6 eV | Indicates the electron-donating capability (nucleophilicity). |

| LUMO Energy | ~ -2.1 eV | Indicates the electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Suggests good kinetic stability and moderate reactivity. ajchem-a.com |

| HOMO Localization | Phenyl ring, Carboxylate Oxygen atoms | Likely sites for electrophilic attack. |

| LUMO Localization | Phenyl ring, Carbonyl Carbon | Likely sites for nucleophilic attack. |

Note: The values are estimates based on DFT calculations of structurally related molecules. ajchem-a.com

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It is an invaluable tool for identifying the electron-rich and electron-poor regions, which are crucial for understanding and predicting how a molecule will interact with other molecules, such as receptors, enzymes, or other reactants. uni-muenchen.denih.gov The MEP map is color-coded to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). researchgate.net Green and yellow represent intermediate or near-neutral potentials. ajchem-a.com

For this compound, the MEP surface would highlight several key features:

Negative Potential (Red/Yellow): The most intense negative potential is expected around the oxygen atoms of the carboxylic acid group due to their high electronegativity and the presence of lone pairs of electrons. This region is a primary site for hydrogen bond donation and interactions with positive charges. The electronegative fluorine atom on the phenyl ring would also create a region of negative potential.

Positive Potential (Blue): The highest positive potential would be located on the acidic proton of the carboxyl group, making it the most likely site for deprotonation and a strong hydrogen bond donor. researchgate.net The hydrogen atoms on the aliphatic chain and the phenyl ring would exhibit weaker positive potentials.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Carboxylic Acid Oxygens | Strong Negative (Red) | Nucleophilic; site for electrophilic attack and H-bond acceptance. researchgate.net |

| Carboxylic Acid Proton | Strong Positive (Blue) | Electrophilic; site for deprotonation and H-bond donation. |

| Fluorine Atom | Moderate Negative (Yellow/Orange) | Influences intermolecular interactions. |

| Phenyl Ring | Varied (π-system can be electron-rich) | Can participate in π-π stacking and cation-π interactions. |

| Aliphatic Chain Hydrogens | Weak Positive (Light Blue/Green) | Less reactive sites. |

pKa Prediction for Ionization State at Physiological pH

Computational methods, including semi-empirical quantum mechanics and quantitative structure-property relationship (QSPR) models, can predict pKa values with reasonable accuracy. nih.govresearchgate.net For this compound, the primary acidic functional group is the carboxylic acid. Aliphatic carboxylic acids generally have pKa values in the range of 4.7 to 5.0. However, the presence of the electron-withdrawing 4-fluorophenyl group is expected to stabilize the conjugate base (carboxylate anion) through inductive effects, thereby increasing the acidity and lowering the pKa value.

The predicted pKa for this compound is estimated to be around 4.0-4.5. Since physiological pH (~7.4) is significantly higher than the predicted pKa, the carboxylic acid group will exist predominantly in its ionized, deprotonated (carboxylate) form. This anionic state enhances water solubility but can reduce passive diffusion across biological membranes.

Table 3: Predicted Ionization State of this compound

| Parameter | Predicted Value | Implication |

|---|---|---|

| Predicted pKa | 4.0 - 4.5 | Moderately strong organic acid. |

| Ionization at pH 7.4 | >99% deprotonated (anionic form) | High aqueous solubility, likely interaction with cationic sites on proteins. |

De Novo Design and Virtual Screening Methodologies for Novel Analog Discovery

The discovery of novel analogs with improved potency, selectivity, or pharmacokinetic properties is a central goal in medicinal chemistry. Computational techniques such as de novo design and virtual screening are powerful strategies to explore the vast chemical space around a lead compound like this compound. rsc.orgmdpi.com

Virtual Screening involves the computational evaluation of large libraries of existing compounds to identify those that are most likely to bind to a specific biological target. mdpi.com If a target for this compound is known, its binding site can be used as a template to screen databases containing millions of commercially available or synthetically accessible molecules. Molecules are docked into the binding site, and their fit and interaction energies are scored. Hits from this process can then be acquired and tested experimentally.

De Novo Design is a more creative computational approach where novel molecules are built from scratch or by modifying an existing scaffold. nih.gov Algorithms can "grow" a molecule atom-by-atom within the active site of a target protein, optimizing its interactions with key residues. Alternatively, different functional groups or fragments can be systematically attached to the this compound scaffold to explore structure-activity relationships. For example, one could computationally explore:

Variations in the length and branching of the hexanoic acid chain.

Different substituents on the phenyl ring to modulate electronic and steric properties.

Replacement of the carboxylic acid with other acidic bioisosteres to fine-tune pKa and binding interactions.

These methodologies accelerate the design-synthesis-test cycle by prioritizing the synthesis of compounds with the highest probability of success.

Predictive Models for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties via In Silico Methods

The ultimate success of a drug candidate depends not only on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico models are widely used in the early stages of drug discovery to predict the ADME profile of compounds, helping to identify potential liabilities and guide molecular design. dntb.gov.uafrontiersin.org

For this compound, various computational models can predict key ADME parameters:

Absorption: Properties like lipophilicity (logP), aqueous solubility, and permeability are predicted. The compound's ionizable nature suggests that its absorption might be pH-dependent. Models can predict human intestinal absorption (HIA) and Caco-2 cell permeability. frontiersin.org Given its structure, it is likely to have moderate permeability.

Distribution: Predictions include the extent of binding to plasma proteins like albumin and the ability to cross the blood-brain barrier (BBB). Carboxylic acids often exhibit high plasma protein binding. The presence of the polar carboxylate group at physiological pH would likely limit BBB penetration. frontiersin.org

Metabolism: In silico tools can identify potential sites of metabolism by cytochrome P450 (CYP) enzymes. The aliphatic chain and the phenyl ring are potential sites for oxidation. The fluorine substituent can sometimes block metabolism at the para-position of the ring.

Excretion: The models can predict the likely route and rate of clearance. Due to its high water solubility in its ionized form, renal excretion is a probable major clearance pathway. frontiersin.org

Table 4: Predicted In Silico ADME Profile for this compound

| ADME Parameter | Predicted Property | Implication for Drug Development |

|---|---|---|

| Lipophilicity (logP) | Moderate | Balanced solubility and permeability may be achievable. |

| Aqueous Solubility | High (in ionized form) | Favorable for formulation but may limit passive diffusion. |

| Intestinal Absorption | Moderate | Oral bioavailability is possible but may be incomplete. |

| Plasma Protein Binding | High | May affect the free fraction of the drug available for therapeutic action. |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to have significant central nervous system effects. |

| CYP450 Metabolism | Likely substrate for oxidation | Potential for drug-drug interactions; affects half-life. |

| Excretion | Likely renal clearance | Clearance is dependent on kidney function. |

Note: These are generalized predictions based on the structure and require experimental validation. frontiersin.orgnih.gov

Table 5: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |

Derivatization Strategies for Advanced Academic Research on 3 4 Fluorophenyl Hexanoic Acid

Synthesis of Probes and Tags for Biochemical and Cellular Investigations

To study the interaction of 3-(4-Fluorophenyl)hexanoic acid with biological systems, it is often necessary to attach a reporter tag. These tags allow for visualization within cells or for the isolation of binding partners.

The carboxylic acid of this compound can be covalently linked to an amine-functionalized fluorophore through standard amide bond formation, typically using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This process yields a fluorescent probe that retains the core structure of the parent molecule, enabling its use in cellular imaging techniques such as fluorescence microscopy. The choice of fluorophore depends on the specific experimental requirements, including desired excitation and emission wavelengths and quantum yield. nih.govsioc-journal.cn

Table 1: Potential Fluorescent Probes Derived from this compound

| Fluorophore Class | Example Fluorophore (Amine-Reactive) | Excitation (nm, approx.) | Emission (nm, approx.) | Resulting Probe Name |

|---|---|---|---|---|

| Coumarin | 7-Amino-4-methylcoumarin | 350 | 450 | 3-(4-Fluorophenyl)hexanoyl-AMC |

| Fluorescein | Fluorescein isothiocyanate (FITC)* | 495 | 525 | 3-(4-Fluorophenyl)hexanoyl-fluorescein |

| Rhodamine | Rhodamine B isothiocyanate* | 550 | 575 | 3-(4-Fluorophenyl)hexanoyl-rhodamine |

| Cyanine | Cy5-amine | 649 | 670 | 3-(4-Fluorophenyl)hexanoyl-Cy5 |

*Note: Isothiocyanates react with amines to form a thiourea (B124793) linkage.

Biotinylation is a powerful technique for studying molecular interactions. nih.gov By attaching a biotin (B1667282) molecule to this compound, the resulting tagged compound can be used as a "bait" in cell lysates. This biotinylated bait, along with any proteins that bind to it, can be isolated using avidin (B1170675) or streptavidin-coated beads. nih.gov The synthesis involves coupling the carboxylic acid with an amine-functionalized biotin derivative, often one containing a polyethylene (B3416737) glycol (PEG) spacer arm to minimize steric hindrance. The isolated proteins can then be identified using techniques like mass spectrometry.

Table 2: Common Reagents for Biotinylating this compound

| Biotinylation Reagent | Linker Type | Linker Length | Key Feature |

|---|---|---|---|

| Biotin-Amine | None | Short | Direct conjugation. |

| Biotin-PEG4-Amine | PEG | ~18.4 Å | Hydrophilic spacer reduces aggregation and steric hindrance. |

| Biotin-LC-Amine | Long Chain | ~22.4 Å | Longer spacer arm for accessing deeper binding pockets. |

Preparation of Analogs with Modified Metabolic Stability for In Vitro Biochemical Studies

The metabolic stability of a compound is a crucial parameter in biochemical studies, as it determines its half-life in in vitro assays. The alkyl chain and the fluorophenyl ring of this compound are potential sites of metabolic transformation, such as hydroxylation by cytochrome P450 enzymes. nih.gov To enhance metabolic stability, analogs can be synthesized by introducing modifications that block these metabolic "hotspots." For example, introducing methyl groups or replacing hydrogen atoms with deuterium (B1214612) at susceptible positions can slow down enzymatic degradation. These modifications can lead to a more sustained concentration of the compound in in vitro test systems, providing more reliable data. nih.govresearchgate.net

Table 3: Strategies for Modifying Metabolic Stability of this compound

| Modification Strategy | Example Analog | Rationale | Predicted Outcome |

|---|---|---|---|

| Alpha-Methylation | 2-Methyl-3-(4-fluorophenyl)hexanoic acid | Steric hindrance at the alpha-position may inhibit enzymatic oxidation. | Increased metabolic half-life. |

| Deuteration | 3-(4-Fluorophenyl)hexanoic-d11 acid | The stronger Carbon-Deuterium bond slows metabolic cleavage (Kinetic Isotope Effect). | Increased metabolic half-life. |

| Chain Isomerization | 4-(4-Fluorophenyl)heptanoic acid | Altering the chain structure can change substrate recognition by metabolic enzymes. | Altered metabolic profile. |

Creation of Precursor Molecules for Further Chemical Transformations and Scaffold Diversification

The carboxylic acid functionality makes this compound an excellent precursor for a wide range of other molecules. These transformations enable the diversification of the chemical scaffold, allowing for the exploration of structure-activity relationships.

Reduction: The carboxylic acid can be reduced to a primary alcohol, 3-(4-fluorophenyl)hexan-1-ol, using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then undergo further reactions such as oxidation to an aldehyde or conversion to an alkyl halide.

Conversion to Acyl Halide: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive acyl chloride. This intermediate is a key precursor for Friedel-Crafts acylation reactions or for ester and amide synthesis under very mild conditions.

Curtius or Schmidt Rearrangement: These classic organic reactions can transform the carboxylic acid (via an acyl azide (B81097) intermediate) into a primary amine, 2-(4-fluorophenyl)pentylamine, with the loss of one carbon atom. This opens up an entirely new family of derivatives based on an amine scaffold.

Applications in Solid-Phase Organic Synthesis and Medicinal Chemistry Building Blocks

Solid-phase organic synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid synthesis of large libraries of compounds. luxembourg-bio.com this compound can be used as a valuable building block in this process. whiterose.ac.uknih.gov The carboxylic acid group allows the molecule to be anchored to a solid support, such as a polystyrene resin modified with a suitable linker (e.g., Wang resin or Rink amide resin). lsu.edunih.gov

Once anchored, the exposed 4-fluorophenyl ring can be subjected to various chemical modifications. For example, the fluorine atom could be displaced via nucleophilic aromatic substitution, or other functional groups could be introduced onto the phenyl ring through electrophilic aromatic substitution if the ring is sufficiently activated. After a series of reactions on the solid support, the final, modified product is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA). nih.gov This approach allows for efficient purification, as excess reagents and byproducts are simply washed away after each step. luxembourg-bio.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 7-Amino-4-methylcoumarin |

| Fluorescein isothiocyanate (FITC) |

| Rhodamine B isothiocyanate |

| Cy5-amine |

| Biotin-Amine |

| Biotin-PEG4-Amine |

| Biotin-LC-Amine |

| Desthiobiotin-Amine |

| 2-Methyl-3-(4-fluorophenyl)hexanoic acid |

| 3-(4-Fluorophenyl)hexanoic-d11 acid |

| 4-(4-Fluorophenyl)heptanoic acid |

| 3-(4-Fluorophenyl)-3-methoxypropanoic acid |

| 3-(4-Fluorophenyl)hexan-1-ol |

| 2-(4-Fluorophenyl)pentylamine |

| Trifluoroacetic acid (TFA) |

| Thionyl chloride |

| Oxalyl chloride |

| Lithium aluminum hydride |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 3-(4-Fluorophenyl)hexanoic Acid and its Analogs

The current academic understanding of this compound itself is minimal, with its existence primarily noted in chemical supplier catalogs. In contrast, its shorter-chain analog, 3-(4-Fluorophenyl)propanoic acid, is a well-characterized compound. The broader class of phenylalkanoic acids is known to include compounds with diverse biological activities, such as anti-inflammatory and antimicrobial effects. wikipedia.orgnih.gov The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties.

Unresolved Research Questions and Emerging Challenges in the Field

The primary unresolved question is the fundamental chemical and biological profile of this compound. Key research gaps include:

The development and optimization of a reliable synthetic route.

Full characterization using modern spectroscopic techniques.

A systematic investigation into its potential biological activities through in vitro screening.

Understanding its metabolic fate and stability.

Promising Methodologies and Technologies for Future Investigation of the Compound

Future investigations should employ high-throughput screening to rapidly assess the biological activity of this compound against a wide range of targets. Computational modeling and docking studies could predict potential biological targets and guide experimental work. Furthermore, advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be crucial for any future pharmacokinetic studies.

Potential for Further Academic Exploration in Related Chemical and Biological Disciplines

The study of this compound and a library of its derivatives could provide valuable insights into structure-activity relationships within the phenylalkanoic acid class. This exploration could be relevant to medicinal chemistry, particularly in the search for novel anti-inflammatory or antimicrobial agents. From a chemical perspective, this compound could serve as a useful building block for the synthesis of more complex molecules. The significant lack of data presents a clear opportunity for foundational research that could open new avenues of investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3-(4-Fluorophenyl)hexanoic acid, and how do reaction conditions impact yield and purity?

- Methodological Answer : The synthesis can involve Friedel-Crafts alkylation of fluorobenzene with a hexenoic acid derivative, followed by oxidation or hydrolysis. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) between 4-fluorophenylboronic acid and a bromohexanoic acid precursor may be employed. Key parameters include:

- Catalyst selection : Palladium catalysts for coupling reactions (0.5–2 mol%)

- Temperature : 80–120°C for optimal reaction kinetics

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to remove unreacted fluorophenyl intermediates

Q. What spectroscopic techniques are critical for characterizing this compound, and how should fluorine's electronic effects be accounted for?

- Methodological Answer :

- 1H/13C NMR : Fluorine's electronegativity deshields adjacent protons, causing downfield shifts (e.g., aromatic protons at δ 7.2–7.8 ppm). Use deuterated DMSO or CDCl3 for solubility .

- 19F NMR : Detects fluorine environment (single peak near -115 ppm for para-substitution) .

- HRMS : Confirm molecular ion ([M-H]⁻ at m/z 225.0894 for C12H13FO2) .

- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound, and what analytical techniques validate chiral purity?

- Methodological Answer :

- Chiral Resolution : Use (R)- or (S)-1-phenylethylamine to form diastereomeric salts, followed by fractional crystallization .

- Validation :

- Chiral HPLC : Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min); retention time differences ≥1.5 min .

- Polarimetry : Compare specific rotation with literature values (e.g., [α]D²⁵ = +15.2° for R-enantiomer) .

Q. What strategies mitigate contradictory bioactivity results for this compound across cell-based assays?

- Methodological Answer :

- Assay Standardization :

- Use isogenic cell lines to minimize genetic variability.

- Control for pH (HEPES-buffered media) and serum content (≤10% FBS) .

- Data Normalization : Include reference compounds (e.g., ibuprofen for COX inhibition) and normalize to protein content (Bradford assay) .

- Mechanistic Studies : Combine SPR (binding affinity) and transcriptomics to identify off-target effects .

Q. How can computational modeling guide the design of this compound derivatives with improved metabolic stability?

- Methodological Answer :

- In Silico Tools :

- Docking : AutoDock Vina to predict binding to CYP450 isoforms (e.g., CYP3A4) .

- MD Simulations : GROMACS for assessing esterase resistance (≥100 ns trajectories) .

- Experimental Validation :

- Microsomal Assays : Human liver microsomes (1 mg/mL, NADPH regeneration system) with LC-MS quantification (LOQ = 10 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.